2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine and methoxy groups attached to a pyrido[2,3-d]pyrimidinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[2,3-d]pyrimidinone precursor, followed by chlorination and methoxylation reactions to introduce the chlorine and methoxy groups at specific positions on the aromatic ring. The reaction conditions often require the use of strong chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation can be achieved using methanol in the presence of a base like sodium methoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization or chromatography to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution of chlorine atoms can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline
- 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles
Uniqueness
Compared to similar compounds, 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one exhibits unique structural features that influence its reactivity and biological activity. The presence of the pyrido[2,3-d]pyrimidinone core and specific substitution pattern distinguishes it from other related compounds, potentially offering distinct advantages in terms of selectivity and potency in various applications .
Properties
Molecular Formula |
C16H12Cl3N3O3 |
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Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H12Cl3N3O3/c1-22-14-7(6-20-16(19)21-14)4-8(15(22)23)11-12(17)9(24-2)5-10(25-3)13(11)18/h4-6H,1-3H3 |
InChI Key |
JIFIXUBJVGCKSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C(=CC(=C3Cl)OC)OC)Cl)Cl |
Origin of Product |
United States |
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